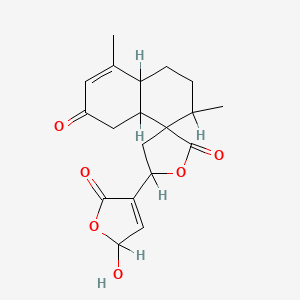

Cajucarinolide

Description

Properties

CAS No. |

147742-03-8 |

|---|---|

Molecular Formula |

C19H22O6 |

Molecular Weight |

346.4 g/mol |

IUPAC Name |

5'-(2-hydroxy-5-oxo-2H-furan-4-yl)-4,7-dimethylspiro[1,4a,5,6,7,8a-hexahydronaphthalene-8,3'-oxolane]-2,2'-dione |

InChI |

InChI=1S/C19H22O6/c1-9-5-11(20)6-14-12(9)4-3-10(2)19(14)8-15(24-18(19)23)13-7-16(21)25-17(13)22/h5,7,10,12,14-16,21H,3-4,6,8H2,1-2H3 |

InChI Key |

KDHLKFOOPWLPCD-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2C(C13CC(OC3=O)C4=CC(OC4=O)O)CC(=O)C=C2C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Cajucarinolide |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Cajucarinolide: A Technical Guide to its Discovery, Origin, and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cajucarinolide, a clerodane diterpene isolated from the bark of Croton cajucara, has demonstrated notable anti-inflammatory properties. This technical guide provides an in-depth overview of the discovery, botanical origin, and key biological activities of this compound. It details the experimental protocols for its isolation and the bioassays used to determine its efficacy, and presents the available quantitative data for scientific scrutiny. Furthermore, this document elucidates the compound's mechanism of action through its interaction with the phospholipase A2 (PLA2) signaling pathway, a critical mediator of inflammation.

Introduction

The quest for novel therapeutic agents from natural sources has led to the investigation of a vast array of plant species with histories of use in traditional medicine. Croton cajucara Benth, a plant native to the Amazon region, is one such species, traditionally used to treat various ailments.[1] Scientific exploration of its chemical constituents led to the discovery of this compound, a structurally unique clerodane diterpene. Initial studies have highlighted its potential as an anti-inflammatory agent, primarily through the inhibition of the enzyme phospholipase A2. This guide serves as a comprehensive resource for researchers interested in the scientific journey of this compound, from its natural origin to its potential therapeutic applications.

Discovery and Origin

This compound was first isolated and identified in 1992 from the cortices (bark) of Croton cajucara, a member of the Euphorbiaceae family.[2] This discovery was the result of bioactivity-guided fractionation of the plant extract, a common strategy in natural product chemistry to identify the active compounds within a medicinal plant. Alongside this compound, a related compound, Isothis compound, was also isolated and characterized.

The ethnobotanical context of Croton cajucara is significant, as the plant has a history of use in Brazilian folk medicine for treating gastrointestinal and inflammatory disorders.[1] This traditional knowledge provided the impetus for the scientific investigation that ultimately led to the isolation of this compound.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Data | Reference |

| Molecular Formula | C₂₀H₂₂O₅ | |

| Molecular Weight | 342.39 g/mol | Calculated |

| Compound Type | Clerodane Diterpene | |

| Optical Rotation | Data not available | |

| ¹H NMR (CDCl₃) | Specific chemical shifts not available | |

| ¹³C NMR (CDCl₃) | Specific chemical shifts not available |

Biological Activity

This compound has been primarily investigated for its anti-inflammatory and enzyme inhibitory activities.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was demonstrated using the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model. This assay is a standard in vivo model for screening topical anti-inflammatory agents.

Table 2: Anti-inflammatory Activity of this compound

| Assay | Model | Dose | Inhibition (%) | Reference |

| TPA-induced Ear Edema | Mouse | 1 mg/ear | 78 |

Enzyme Inhibition

This compound was found to be an inhibitor of bee venom phospholipase A2 (PLA2). PLA2 is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from cell membranes, which is a precursor to pro-inflammatory mediators like prostaglandins and leukotrienes.

Table 3: Phospholipase A2 (PLA2) Inhibitory Activity of this compound

| Enzyme Source | Assay | IC₅₀ (μg/mL) | Reference |

| Bee Venom | in vitro | 10 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the discovery and characterization of this compound.

Isolation of this compound

The following is a generalized procedure based on standard phytochemical isolation techniques for clerodane diterpenes.

-

Plant Material: The dried and powdered bark of Croton cajucara is used as the starting material.

-

Extraction: The powdered bark is subjected to exhaustive extraction with methanol at room temperature.

-

Fractionation: The resulting crude methanol extract is concentrated under reduced pressure and then partitioned successively with solvents of increasing polarity, such as hexane and ethyl acetate, to separate compounds based on their polarity.

-

Chromatographic Separation: The bioactive fraction (typically the ethyl acetate fraction for moderately polar compounds like diterpenes) is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents (e.g., hexane-ethyl acetate mixtures of increasing polarity) to yield several sub-fractions.

-

Purification: The sub-fractions showing anti-inflammatory activity are further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

TPA-Induced Mouse Ear Edema Assay

This in vivo assay assesses the topical anti-inflammatory activity of a compound.

-

Animals: Male mice are used for this assay.

-

Induction of Edema: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone) is topically applied to the inner and outer surfaces of one ear of each mouse to induce inflammation and subsequent edema.

-

Treatment: The test compound, this compound, dissolved in a vehicle, is applied topically to the TPA-treated ear, typically shortly after TPA application. The contralateral ear receives only the vehicle and serves as a control.

-

Measurement of Edema: After a specific period (usually 4-6 hours), the mice are euthanized, and a standardized circular biopsy is taken from both ears. The weight of the biopsy from the treated ear is compared to that of the control ear.

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [ (C - T) / C ] * 100 Where C is the mean increase in weight of the ear biopsies from the control group, and T is the mean increase in weight of the ear biopsies from the treated group.

Bee Venom Phospholipase A2 (PLA2) Inhibition Assay

This in vitro assay determines the ability of a compound to inhibit the enzymatic activity of PLA2.

-

Enzyme and Substrate: Bee venom is used as the source of phospholipase A2. A suitable phospholipid substrate, such as phosphatidylcholine, is used.

-

Assay Buffer: The reaction is carried out in a buffered solution at an optimal pH for the enzyme's activity.

-

Incubation: The enzyme, substrate, and varying concentrations of the inhibitor (this compound) are incubated together at a controlled temperature.

-

Measurement of Activity: The enzymatic activity is determined by measuring the rate of hydrolysis of the phospholipid substrate. This can be done using various methods, such as a colorimetric assay that detects the release of free fatty acids.

-

Calculation of IC₅₀: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Mechanism of Action: Signaling Pathway

The primary mechanism of action for the anti-inflammatory effect of this compound is believed to be its inhibition of phospholipase A2 (PLA2). The inhibition of PLA2 disrupts the production of key inflammatory mediators.

Inflammatory stimuli activate PLA2, which then acts on cell membrane phospholipids to release arachidonic acid. Arachidonic acid is subsequently metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) to produce pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes. These molecules are key mediators of the inflammatory response, leading to symptoms like edema. By inhibiting PLA2, this compound effectively blocks the initial step of this cascade, thereby reducing the production of these inflammatory mediators and attenuating the inflammatory response.

Conclusion and Future Perspectives

This compound, a clerodane diterpene from Croton cajucara, has emerged as a promising natural product with significant anti-inflammatory activity. Its ability to inhibit phospholipase A2 provides a clear mechanism for its observed effects. The data presented in this guide underscore the importance of continued research into the therapeutic potential of this compound.

Future research should focus on several key areas:

-

Total Synthesis: The development of a total synthesis route for this compound would enable the production of larger quantities for further preclinical and clinical studies and allow for the synthesis of analogues to explore structure-activity relationships.

-

Detailed Mechanistic Studies: Further investigation into the precise binding mode of this compound to PLA2 and its effects on other inflammatory signaling pathways is warranted.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive studies are needed to evaluate the absorption, distribution, metabolism, excretion, and potential toxicity of this compound to assess its suitability as a drug candidate.

The discovery and initial characterization of this compound represent a significant step in the exploration of the rich biodiversity of the Amazon for novel therapeutic agents. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to translate this promising natural product into a potential clinical application.

References

Unveiling the Anti-Inflammatory Potential of Croton cajucara: A Technical Guide for Researchers

A deep dive into the bioactive compounds of Amazonian traditional medicine, this guide provides a comprehensive overview of Croton cajucara as a promising source of novel anti-inflammatory agents. Intended for researchers, scientists, and drug development professionals, this document synthesizes the current scientific evidence, presenting quantitative data, detailed experimental methodologies, and a visual representation of the underlying molecular mechanisms.

Croton cajucara, a plant native to the Amazon rainforest, has a long history of use in traditional medicine for a variety of ailments. Modern scientific investigation has begun to validate these traditional uses, with a particular focus on the plant's potent anti-inflammatory properties. This guide explores the key bioactive compounds, their efficacy in established preclinical models of inflammation, and the molecular signaling pathways through which they exert their therapeutic effects.

Bioactive Compounds of Interest

The anti-inflammatory effects of Croton cajucara are attributed to a rich array of phytochemicals, primarily found in its bark and leaves. The most extensively studied of these is trans-dehydrocrotonin (t-DCTN) , a clerodane diterpene isolated from the bark. Additionally, the leaves contain a variety of flavonoids , including O-glycosides of kaempferol and quercetin , as well as tannins and cinnamic acid derivatives , all of which are known to possess anti-inflammatory and antioxidant properties. The essential oil extracted from the plant also demonstrates significant anti-inflammatory activity.

Efficacy in Preclinical Models of Inflammation

The anti-inflammatory potential of Croton cajucara extracts and its isolated compounds has been evaluated in well-established rodent models of acute and chronic inflammation.

Acute Inflammation Model: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used assay to assess the efficacy of anti-inflammatory agents against acute inflammation. In this model, the injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by swelling (edema).

Studies have shown that the essential oil of Croton cajucara significantly inhibits carrageenan-induced paw edema in a dose-dependent manner.

| Test Substance | Dose (mg/kg) | Route of Administration | Inhibition of Edema (%) | Time Point (hours) |

| Croton cajucara Essential Oil | 50 | Oral | Not specified | Not specified |

| Croton cajucara Essential Oil | 100 | Oral | Not specified | Not specified |

| Croton cajucara Essential Oil | 200 | Oral | Not specified | Not specified |

Note: While the referenced study confirmed a significant and dose-dependent inhibition, the exact percentage of inhibition at each dose was not explicitly stated.

Chronic Inflammation Model: Cotton Pellet Granuloma

The cotton pellet granuloma model is used to evaluate the effect of anti-inflammatory compounds on the proliferative phase of chronic inflammation. The implantation of sterile cotton pellets under the skin of a rodent induces the formation of granulomatous tissue.

The essential oil of Croton cajucara has demonstrated a notable ability to reduce granuloma formation in this model.

| Test Substance | Dose (mg/kg) | Route of Administration | Inhibition of Granuloma Formation (%) |

| Croton cajucara Essential Oil | 100 | Oral | 38 |

Molecular Mechanisms of Action

The anti-inflammatory effects of the bioactive compounds from Croton cajucara are mediated through the modulation of key signaling pathways involved in the inflammatory response. The primary mechanisms identified to date involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding inflammatory mediators such as TNF-α, IL-1β, and cyclooxygenase-2 (COX-2).

Aqueous extracts of Croton cajucara have been shown to attenuate the nuclear expression of the p65 subunit of NF-κB, indicating an inhibitory effect on this pathway.[1] Flavonoids, such as kaempferol and quercetin found in the plant, are known to inhibit NF-κB activation by preventing the phosphorylation and degradation of IκBα.

Inhibition of the MAPK Signaling Pathway

The MAPK signaling pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory mediators. The phosphorylation of these kinases leads to the activation of transcription factors that regulate the expression of pro-inflammatory genes.

Flavonoids like kaempferol and quercetin, present in Croton cajucara, are known to suppress the phosphorylation of ERK, JNK, and p38, thereby inhibiting the downstream inflammatory cascade.

Experimental Protocols

For researchers seeking to replicate or build upon the findings presented, detailed methodologies for the key in vivo and in vitro assays are provided below.

Carrageenan-Induced Paw Edema in Rats

Objective: To assess the in vivo anti-inflammatory activity of a test compound against acute inflammation.

Materials:

-

Male Wistar rats (180-220 g)

-

Carrageenan (1% w/v in sterile saline)

-

Test compound (e.g., Croton cajucara extract or isolated compound) dissolved in a suitable vehicle

-

Positive control: Indomethacin (10 mg/kg)

-

Vehicle control

-

Plethysmometer

Procedure:

-

Fast the rats overnight with free access to water.

-

Administer the test compound, positive control, or vehicle control orally or intraperitoneally.

-

One hour after treatment, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, 4, and 5 hours post-injection.

-

Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Cotton Pellet-Induced Granuloma in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound against the proliferative phase of chronic inflammation.

Materials:

-

Male Wistar rats (180-220 g)

-

Sterile cotton pellets (50 ± 1 mg)

-

Test compound

-

Positive control: Indomethacin (5 mg/kg)

-

Vehicle control

-

Anesthetic (e.g., ether or isoflurane)

-

Surgical instruments

Procedure:

-

Anesthetize the rats.

-

Make a small incision on the back of the rat and subcutaneously implant two sterile cotton pellets, one on each side.

-

Administer the test compound, positive control, or vehicle control orally daily for 7 consecutive days, starting from the day of cotton pellet implantation.

-

On the 8th day, euthanize the rats and carefully dissect out the cotton pellets along with the granulomatous tissue.

-

Remove any extraneous tissue and weigh the wet pellets.

-

Dry the pellets in a hot air oven at 60°C until a constant weight is obtained and record the dry weight.

-

The weight of the granuloma is the difference between the final dry weight and the initial weight of the cotton pellet.

-

Calculate the percentage inhibition of granuloma formation for each group compared to the vehicle control group.

Myeloperoxidase (MPO) Activity Assay

Objective: To quantify neutrophil infiltration in inflamed tissue as a marker of inflammation.

Materials:

-

Tissue homogenate from the inflamed site

-

Phosphate buffer (50 mM, pH 6.0) containing 0.5% hexadecyltrimethylammonium bromide (HTAB)

-

O-dianisidine dihydrochloride solution

-

Hydrogen peroxide (H₂O₂)

-

Spectrophotometer

Procedure:

-

Homogenize the tissue sample in HTAB buffer.

-

Centrifuge the homogenate and collect the supernatant.

-

In a 96-well plate, add the supernatant to a reaction mixture containing phosphate buffer, o-dianisidine dihydrochloride, and H₂O₂.

-

Measure the change in absorbance at 460 nm over time.

-

MPO activity is expressed as units per gram of tissue.

Measurement of Inflammatory Mediators (TNF-α, IL-1β, Nitric Oxide)

Objective: To quantify the levels of key pro-inflammatory mediators in biological samples (e.g., serum, tissue homogenate).

Materials:

-

Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-1β

-

Griess reagent for nitric oxide (NO) measurement

-

Microplate reader

Procedure (ELISA for TNF-α and IL-1β):

-

Follow the manufacturer's instructions provided with the specific ELISA kit.

-

Typically, this involves coating a 96-well plate with a capture antibody, adding the sample, followed by a detection antibody, a substrate, and a stop solution.

-

Measure the absorbance at the appropriate wavelength and calculate the concentration of the cytokine based on a standard curve.

Procedure (Griess Assay for Nitric Oxide):

-

Mix the sample with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate at room temperature to allow for color development (a pink/magenta azo dye).

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration (a stable metabolite of NO) from a sodium nitrite standard curve.

General Experimental Workflow

The following diagram illustrates a general workflow for investigating the anti-inflammatory properties of Croton cajucara and its constituents.

Conclusion

Croton cajucara represents a valuable natural resource for the discovery of novel anti-inflammatory compounds. The clerodane diterpene trans-dehydrocrotonin and a variety of flavonoids have been identified as key bioactive constituents that exhibit significant anti-inflammatory effects in preclinical models. Their mechanism of action appears to be multifactorial, involving the inhibition of the NF-κB and MAPK signaling pathways, thereby reducing the production of key inflammatory mediators. This technical guide provides a solid foundation for further research into the therapeutic potential of Croton cajucara and its derivatives for the development of new and effective anti-inflammatory drugs. Future studies should focus on elucidating the precise molecular targets of these compounds and evaluating their safety and efficacy in more complex disease models.

References

An In-depth Technical Guide to Cajucarinolide and Isocajucarinolide from Croton cajucara

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cajucarinolide and isothis compound, two clerodane diterpenes isolated from the bark of Croton cajucara, have demonstrated significant anti-inflammatory and cytotoxic properties.[1] This technical guide provides a comprehensive overview of these compounds, including their biological activities, underlying mechanisms of action, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.

Introduction

Croton cajucara, a medicinal plant native to the Amazon region, has been traditionally used for treating various ailments. Phytochemical investigations of this plant have led to the isolation of several bioactive compounds, including the clerodane diterpenes this compound and isothis compound.[1] These two compounds have emerged as promising candidates for further investigation due to their potent biological activities. This guide synthesizes the current knowledge on this compound and isothis compound, with a focus on their anti-inflammatory and cytotoxic effects.

Physicochemical Properties

| Property | This compound | Isothis compound |

| Chemical Formula | C₁₉H₂₂O₆ | C₁₉H₂₂O₆ |

| Molecular Weight | 346.37 g/mol | 346.37 g/mol |

| CAS Number | 147742-03-8[2] | 147741-98-8[3] |

| Boiling Point (Predicted) | 649.2±55.0 °C | Not Available |

| Density (Predicted) | 1.35±0.1 g/cm³ | Not Available |

| pKa (Predicted) | 9.74±0.40 | Not Available |

Biological Activities and Quantitative Data

This compound and isothis compound exhibit notable anti-inflammatory and cytotoxic activities.

Anti-inflammatory Activity

The primary anti-inflammatory mechanism of both compounds is the inhibition of bee venom phospholipase A2 (PLA2) in vitro.[1] PLA2 is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins and leukotrienes.

Table 1: Anti-inflammatory Activity of this compound and Isothis compound

| Compound | Target | Assay | IC₅₀ Value | Reference |

| This compound | Bee Venom Phospholipase A₂ | in vitro enzyme inhibition assay | Data not explicitly available | [1] |

| Isothis compound | Bee Venom Phospholipase A₂ | in vitro enzyme inhibition assay | Data not explicitly available | [1] |

Note: While the inhibitory activity has been reported, specific IC₅₀ values were not found in the reviewed literature.

Cytotoxic Activity

Both this compound and isothis compound have demonstrated cytotoxic effects against Ehrlich ascites carcinoma and human K562 leukemia cells.

Table 2: Cytotoxic Activity of this compound and Isothis compound

| Compound | Cell Line | Assay | IC₅₀ Value (µg/mL) (Estimated from graph) | Reference |

| This compound | Ehrlich Ascites Carcinoma | MTT Assay | ~15 | [4] |

| Human K562 Leukemia | MTT Assay | ~20 | [4] | |

| Isothis compound | Ehrlich Ascites Carcinoma | MTT Assay | ~25 | [4] |

| Human K562 Leukemia | MTT Assay | ~30 | [4] |

Disclaimer: The IC₅₀ values presented in Table 2 are estimations derived from graphical representations in the cited literature and should be considered approximate.

Experimental Protocols

Isolation of this compound and Isothis compound

Representative Isolation Workflow:

Caption: General workflow for the isolation of diterpenes from Croton species.

Detailed Steps:

-

Plant Material: Air-dried and powdered bark of Croton cajucara is used as the starting material.

-

Extraction: The powdered bark is subjected to maceration with methanol at room temperature for an extended period (e.g., 72 hours), with the solvent being replaced periodically.

-

Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is then suspended in a methanol-water mixture and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and n-butanol.

-

Column Chromatography: The resulting fractions are subjected to column chromatography over silica gel. The column is typically eluted with a gradient of solvents, such as hexane-ethyl acetate, to separate the components based on their polarity.

-

Purification: Fractions containing the compounds of interest are further purified using techniques like preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield pure this compound and isothis compound.

Bee Venom Phospholipase A₂ (PLA₂) Inhibition Assay

This assay is used to determine the inhibitory effect of the compounds on the enzymatic activity of PLA₂ from bee venom.

Caption: Workflow for the bee venom PLA₂ inhibition assay.

Detailed Protocol:

-

Reagents: Bee venom PLA₂, a suitable substrate (e.g., phosphatidylcholine), buffer solution (e.g., Tris-HCl), and a calcium chloride solution are required.

-

Reaction Mixture: A reaction mixture containing the buffer, calcium chloride, and the substrate is prepared in microplate wells.

-

Pre-incubation: The test compounds (this compound or isothis compound) at various concentrations are pre-incubated with the PLA₂ enzyme for a specific period (e.g., 10-15 minutes) at room temperature.

-

Reaction Initiation: The enzymatic reaction is initiated by adding the substrate to the pre-incubated enzyme-inhibitor mixture.

-

Incubation: The reaction plate is incubated at an optimal temperature (e.g., 37°C) for a defined period.

-

Measurement: The amount of free fatty acid released is quantified. This can be done using various methods, including colorimetric or fluorometric assays.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a control (without inhibitor). The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

-

Cell Seeding: Ehrlich ascites carcinoma or K562 leukemia cells are seeded into 96-well microtiter plates at an appropriate density and allowed to adhere or stabilize overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound or isothis compound. A control group with no compound treatment is also included.

-

Incubation: The plates are incubated for a specific duration (e.g., 48 hours) in a humidified incubator at 37°C with 5% CO₂.

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized detergent, is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to the untreated control cells. The IC₅₀ value is determined by plotting cell viability against the compound concentration.

Potential Mechanism of Action: NF-κB Signaling Pathway

While direct evidence for the effect of this compound and isothis compound on the Nuclear Factor-kappa B (NF-κB) signaling pathway is currently lacking, it is a plausible target for their anti-inflammatory and cytotoxic activities. Many clerodane diterpenes have been shown to inhibit the NF-κB pathway, which plays a crucial role in regulating the expression of genes involved in inflammation, cell survival, and proliferation.

Hypothesized NF-κB Inhibition Pathway:

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound and isothis compound.

Further research is warranted to elucidate the precise molecular targets of this compound and isothis compound and to confirm their potential interaction with the NF-κB signaling pathway.

Conclusion and Future Directions

This compound and isothis compound, clerodane diterpenes from Croton cajucara, have demonstrated promising anti-inflammatory and cytotoxic activities. Their ability to inhibit phospholipase A₂ and induce cancer cell death highlights their potential as lead compounds for the development of novel therapeutic agents.

Future research should focus on:

-

Determining precise IC₅₀ values for their anti-inflammatory and cytotoxic activities.

-

Elucidating the detailed mechanism of action , including their effects on the NF-κB signaling pathway and other relevant cellular targets.

-

Conducting in vivo studies to evaluate their efficacy and safety in animal models of inflammation and cancer.

-

Exploring structure-activity relationships through the synthesis of analogues to optimize their potency and selectivity.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to advance the study of these intriguing natural products.

References

Spectroscopic Profile of Cajucarinolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Cajucarinolide, a clerodane diterpene isolated from Croton cajucara. The information presented herein is essential for the identification, characterization, and further development of this anti-inflammatory compound. All data is sourced from the primary literature on its isolation and structural elucidation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data were recorded in CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1α | 1.65 | m | |

| 1β | 2.10 | m | |

| 2α | 1.80 | m | |

| 2β | 2.05 | m | |

| 3 | 2.45 | m | |

| 4 | 2.55 | d | 8.5 |

| 6α | 2.30 | m | |

| 6β | 2.50 | m | |

| 7 | 4.15 | t | 8.0 |

| 10 | 2.15 | m | |

| 11 | 5.40 | s | |

| 13 | 7.35 | t | 1.7 |

| 14 | 6.30 | t | 1.7 |

| 15 | 7.20 | s | |

| 17 | 1.05 | d | 6.5 |

| 18 | 4.85 | d | 1.5 |

| 4.95 | d | 1.5 | |

| 20 | 0.95 | d | 7.0 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | δ (ppm) |

| 1 | 29.8 |

| 2 | 26.7 |

| 3 | 35.4 |

| 4 | 48.9 |

| 5 | 170.2 |

| 6 | 36.1 |

| 7 | 75.6 |

| 8 | 45.2 |

| 9 | 148.8 |

| 10 | 41.3 |

| 11 | 110.5 |

| 12 | 125.4 |

| 13 | 143.8 |

| 14 | 108.2 |

| 15 | 138.9 |

| 16 | 143.1 |

| 17 | 17.8 |

| 18 | 112.9 |

| 19 | 173.5 |

| 20 | 16.5 |

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3450 | O-H stretching (hydroxyl group) |

| 1750 | C=O stretching (γ-lactone) |

| 1710 | C=O stretching (α,β-unsaturated δ-lactone) |

| 1640 | C=C stretching |

| 875 | Furan ring |

Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides information on the molecular weight and elemental composition of this compound.

Table 4: Mass Spectrometry (MS) Data for this compound

| Ion | m/z |

| [M]⁺ | 344.1259 |

| C₁₉H₂₀O₆ | 344.1259 (Calculated) |

Experimental Protocols

The spectroscopic data presented above were obtained following the isolation of this compound from the stem bark of Croton cajucara. The general experimental procedures are outlined below.

Isolation of this compound

-

Extraction: The powdered stem bark of Croton cajucara was subjected to extraction with hexane followed by methanol using a Soxhlet apparatus.[1]

-

Chromatography: The resulting extracts were fractionated using column chromatography over silica gel.

-

Purification: this compound was purified from the fractions by further chromatographic techniques, such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to yield the pure compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C, respectively.[2][3] Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts were referenced to internal tetramethylsilane (TMS).

-

IR Spectroscopy: The infrared spectrum was obtained using a spectrophotometer, with the sample prepared as a KBr pellet or as a thin film.

-

Mass Spectrometry: High-resolution mass spectra were acquired on a mass spectrometer, typically using electron impact (EI) ionization.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of this compound.

Caption: Workflow of this compound analysis.

References

In-Depth Technical Guide: The Biological Activities of Cajucarinolide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cajucarinolide, a clerodane diterpene isolated from the medicinal plant Croton cajucara, has emerged as a molecule of interest for its noteworthy biological activities. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its anti-inflammatory properties. This document synthesizes the available data, details experimental methodologies, and visualizes the known mechanisms of action to serve as a valuable resource for ongoing research and development efforts in the fields of pharmacology and medicinal chemistry.

Core Biological Activity: Anti-inflammatory Action

The primary and most well-documented biological activity of this compound is its anti-inflammatory effect. Research has identified that this compound, along with its isomer Isothis compound, demonstrates potent anti-inflammatory properties by directly inhibiting the enzymatic activity of phospholipase A2 (PLA2) from bee venom in in vitro assays.[1] PLA2 is a critical enzyme in the inflammatory cascade, responsible for the hydrolysis of phospholipids to release arachidonic acid, a precursor to pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting PLA2, this compound effectively disrupts this key step in the inflammatory pathway.

Quantitative Data on Anti-inflammatory Activity

Currently, specific quantitative data such as the half-maximal inhibitory concentration (IC50) of this compound on bee venom phospholipase A2 is not publicly available in the abstracts of the primary literature. Access to the full-text scientific publications is required to extract and present this crucial data.

Experimental Protocols

A detailed understanding of the experimental methodologies is paramount for the replication and advancement of research. The following section outlines the likely protocol for the key experiment cited in the literature.

Bee Venom Phospholipase A2 (PLA2) Inhibition Assay

The in vitro inhibition of bee venom PLA2 by this compound is the central experiment establishing its anti-inflammatory potential. While the specific details are contained within the primary research article, a general protocol for such an assay is as follows:

Objective: To determine the inhibitory effect of this compound on the enzymatic activity of bee venom PLA2.

Materials:

-

Bee Venom Phospholipase A2 (commercial source)

-

Phosphatidylcholine (substrate)

-

Radiolabeled arachidonic acid (e.g., [³H]arachidonic acid or [¹⁴C]arachidonic acid) incorporated into the substrate

-

This compound (test compound)

-

Appropriate buffer solution (e.g., Tris-HCl)

-

Calcium chloride (Ca²⁺), as PLA2 is a calcium-dependent enzyme

-

Scintillation cocktail and scintillation counter

Workflow:

Caption: Workflow for Bee Venom PLA2 Inhibition Assay.

Methodology:

-

Substrate Preparation: Prepare vesicles of phosphatidylcholine containing a known amount of radiolabeled arachidonic acid.

-

Reaction Mixture: In a reaction tube, combine the buffer solution, calcium chloride, and the prepared substrate vesicles.

-

Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent) to the reaction mixtures. A control group with the solvent alone is also prepared.

-

Enzyme Addition: Initiate the enzymatic reaction by adding a standardized amount of bee venom PLA2 to each tube.

-

Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a specific period.

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a solution containing EDTA to chelate the Ca²⁺).

-

Extraction: Separate the released radiolabeled arachidonic acid from the unhydrolyzed substrate using a lipid extraction method (e.g., Folch extraction).

-

Quantification: Measure the amount of radioactivity in the extracted arachidonic acid phase using a scintillation counter.

-

Data Analysis: Calculate the percentage of PLA2 inhibition for each concentration of this compound compared to the control. The IC50 value, the concentration of this compound that inhibits 50% of the PLA2 activity, is then determined from the dose-response curve.

Signaling Pathways

Currently, there is no publicly available information detailing the specific signaling pathways through which this compound exerts its effects beyond the direct inhibition of PLA2. The inhibition of PLA2 is a crucial upstream event in the arachidonic acid cascade.

Hypothesized Downstream Effects of PLA2 Inhibition by this compound:

Caption: Hypothesized Anti-inflammatory Mechanism of this compound.

This diagram illustrates that by inhibiting PLA2, this compound prevents the release of arachidonic acid from membrane phospholipids. This, in turn, would reduce the substrate available for the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to decreased production of pro-inflammatory eicosanoids (prostaglandins and leukotrienes) and ultimately dampening the inflammatory response. Further research is necessary to elucidate if this compound interacts with other cellular targets or signaling pathways.

Conclusion and Future Directions

This compound has been identified as a promising natural anti-inflammatory agent with a defined molecular target, bee venom phospholipase A2. To advance the therapeutic potential of this compound, further research is critically needed in the following areas:

-

Quantitative Analysis: Determination of the IC50 values of this compound against various isoforms of mammalian PLA2 is essential to understand its potency and selectivity.

-

Mechanism of Action: Elucidation of the precise binding mode of this compound to PLA2 and investigation into its effects on other inflammatory signaling pathways (e.g., NF-κB, MAPKs) will provide a more complete picture of its anti-inflammatory profile.

-

In Vivo Studies: Evaluation of the efficacy and safety of this compound in animal models of inflammation is a necessary step towards preclinical and clinical development.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the discovery of even more potent and selective anti-inflammatory agents.

This technical guide serves as a foundational document based on the currently available scientific literature. It is anticipated that as further research is conducted and published, our understanding of the biological activities of this compound will continue to expand.

References

The Anti-inflammatory Potential of Clerodane Diterpenes: A Technical Guide for Researchers

Introduction

Clerodane diterpenes are a large and structurally diverse class of natural products isolated from a wide variety of plant species, fungi, and marine organisms.[1][2] These bicyclic diterpenoids have garnered significant interest in the scientific community for their broad spectrum of biological activities, including potent anti-inflammatory properties.[1][3] This technical guide provides an in-depth overview of the anti-inflammatory effects of clerodane diterpenes, focusing on their mechanisms of action, quantitative data from key studies, and detailed experimental protocols for researchers in drug discovery and development.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory efficacy of clerodane diterpenes has been quantified through various in vitro assays. The following tables summarize the inhibitory activities of several clerodane diterpenes against key pro-inflammatory mediators.

Table 1: Inhibition of Nitric Oxide (NO) Production by Clerodane Diterpenes in LPS-stimulated Macrophages

| Compound | Plant Source | Cell Line | IC50 (µM) | Reference |

| Ajugapantin E | Ajuga pantantha | RAW264.7 | <40 | [3] |

| Pantanpene B | Ajuga pantantha | RAW264.7 | <40 | [3] |

| Pantanpene E | Ajuga pantantha | RAW264.7 | <40 | [3] |

| Scuttenline C | Scutellaria barbata | RAW264.7 | 1.9 | [1] |

| Tinopanoid C | Tinospora crispa | BV-2 | 24.1 | [1] |

| Tinopanoid D | Tinospora crispa | BV-2 | 41.1 | [1] |

Table 2: Inhibition of Pro-inflammatory Cytokines by Clerodane Diterpenes

| Compound | Plant Source | Cytokine | Cell Line | IC50 (µM) / % Inhibition | Reference |

| Crassifolin U | Croton crassifolius | IL-6 | RAW264.7 | 32.78% inhibition | [1] |

| Crassifolin U | Croton crassifolius | TNF-α | RAW264.7 | 12.53% inhibition | [1] |

| Tinosporol B | Tinospora crispa | NF-κB | - | 5.94 | [1] |

| Tinosporol C | Tinospora crispa | NF-κB | - | 6.32 | [1] |

| Marrubiagenin-methylester | Tinospora crispa | NF-κB | - | 25.20 | [1] |

Table 3: Inhibition of Cyclooxygenase (COX) Enzymes by Clerodane Diterpenes

| Compound | Plant Source | Enzyme | IC50 (nM) | Reference |

| 16-oxo-cleroda-3,13(14)E-dien-15-oic acid | Polyalthia longifolia | COX-1 | 8000 | [4] |

| 16-oxo-cleroda-3,13(14)E-dien-15-oic acid | Polyalthia longifolia | COX-2 | 26.42 | [4] |

| 16-hydroxy-cleroda-4(18),13-dien-16,15-olide | Polyalthia longifolia | COX-1 | 11.23 | [4] |

| 16-hydroxy-cleroda-4(18),13-dien-16,15-olide | Polyalthia longifolia | COX-2 | 12.82 | [4] |

| 3α,16α-dihydroxy-cleroda-4(18), 13(14)Z-dien-15,16- olide | Polyalthia longifolia | COX-1 | 10.86 | [4] |

| 3α,16α-dihydroxy-cleroda-4(18), 13(14)Z-dien-15,16- olide | Polyalthia longifolia | COX-2 | 11.95 | [4] |

| 16α-hydroxy-cleroda-3,13(14)Z-dien-15,16-olide | Polyalthia longifolia | COX-1 | 9.46 | [4] |

| 16α-hydroxy-cleroda-3,13(14)Z-dien-15,16-olide | Polyalthia longifolia | COX-2 | 10.12 | [4] |

Key Signaling Pathways in the Anti-inflammatory Action of Clerodane Diterpenes

Clerodane diterpenes exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5] Clerodane diterpenes have been shown to inhibit this pathway at various points, including the inhibition of IκBα phosphorylation and degradation, and by directly interfering with the DNA-binding activity of NF-κB.[6]

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade in the inflammatory process, comprising a series of protein kinases that phosphorylate and activate one another.[7] The three main MAPK families are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[8] Activation of these pathways by inflammatory stimuli leads to the activation of transcription factors such as AP-1, which in turn upregulate the expression of pro-inflammatory genes.[9] Some clerodane diterpenes have been found to modulate MAPK signaling, thereby contributing to their anti-inflammatory effects.[10]

References

- 1. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medcraveonline.com [medcraveonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel mechanism of inhibition of nuclear factor-kappa B DNA-binding activity by diterpenoids isolated from Isodon rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ERK/MAPK signalling pathway and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Studies on Cajucarinolide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cajucarinolide, a clerodane diterpene isolated from the bark of Croton cajucara, has emerged as a compound of interest for its potential therapeutic properties. Preliminary in vitro studies have indicated its bioactivity, particularly in the realm of anti-inflammatory effects. This technical guide synthesizes the currently available data on the in vitro evaluation of this compound, providing a resource for researchers and professionals in drug development. The information is presented to facilitate further investigation into its mechanisms of action and potential applications.

Data Presentation

The following tables summarize the available quantitative data from in vitro studies on this compound.

Table 1: Cytotoxicity of this compound

| Cell Line | Assay Type | IC50 (µM) | Reference |

| Ehrlich Carcinoma | Not Specified | 65 | [1] |

| Human K562 Leukemia | Not Specified | 36 | [1] |

Table 2: Anti-inflammatory Activity of this compound

| Assay | Target | IC50 | Reference |

| Phospholipase A2 Inhibition | Bee Venom PLA2 | Data not available | [2] |

Note: While this compound is reported to inhibit bee venom phospholipase A2, the specific IC50 value is not available in the reviewed literature.

Table 3: Antimicrobial Activity of this compound

| Organism | Assay Type | MIC/MBC/IC50 | Reference |

| Data not available | Data not available | Data not available |

Note: No specific in vitro antimicrobial studies on isolated this compound were identified in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vitro research. Below is a representative protocol for an assay relevant to the reported activity of this compound.

Phospholipase A2 (PLA2) Inhibition Assay (Bee Venom)

This protocol is a representative method for assessing the inhibition of bee venom phospholipase A2, an enzyme implicated in the inflammatory cascade.

1. Materials and Reagents:

-

Bee Venom Phospholipase A2 (PLA2)

-

Phosphatidylcholine (as substrate)

-

Tris-HCl buffer (pH 7.9)

-

Triton X-100

-

Calcium Chloride (CaCl2)

-

Phenol Red indicator

-

This compound (test compound)

-

Positive Control Inhibitor (e.g., aristolochic acid)

-

96-well microplate

-

Microplate reader

2. Preparation of Solutions:

-

Assay Buffer: Prepare a Tris-HCl buffer (e.g., 50 mM, pH 7.9) containing CaCl2 (e.g., 10 mM).

-

Substrate Solution: Prepare a solution of phosphatidylcholine in the assay buffer. The addition of a detergent like Triton X-100 may be necessary to solubilize the lipid substrate.

-

Enzyme Solution: Prepare a stock solution of bee venom PLA2 in the assay buffer. The final concentration should be determined based on preliminary experiments to achieve a linear reaction rate.

-

Test Compound Solutions: Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO), with a final solvent concentration in the assay that does not affect enzyme activity.

3. Assay Procedure:

-

To each well of a 96-well plate, add the assay buffer.

-

Add the test compound (this compound) at various concentrations to the respective wells. Include wells for a positive control inhibitor and a vehicle control (solvent only).

-

Add the bee venom PLA2 solution to all wells except for the blank controls.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for the interaction between the inhibitor and the enzyme.

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Monitor the change in absorbance or fluorescence over time using a microplate reader. The specific wavelength will depend on the detection method used (e.g., for a colorimetric assay with phenol red, the absorbance can be measured at 558 nm).[2]

-

The rate of reaction is determined from the linear portion of the kinetic curve.

4. Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [ (Rate of vehicle control - Rate of test sample) / Rate of vehicle control ] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by non-linear regression analysis.

Visualizations

The following diagrams illustrate key concepts related to the in vitro evaluation of this compound.

References

Cajucarinolide: A Technical Overview of a Promising Anti-Inflammatory Diterpene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cajucarinolide, a clerodane diterpene isolated from the bark of the Amazonian plant Croton cajucara, has emerged as a molecule of significant interest due to its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound, including its chemical identity, biological activities, and the experimental methodologies used to elucidate its effects. The document is intended to serve as a foundational resource for researchers exploring the therapeutic potential of this natural compound.

Chemical and Physical Data

This compound is classified as a clerodane diterpene. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 147742-03-8 | [1] |

| Molecular Formula | C20H24O5 | |

| Molecular Weight | 360.4 g/mol |

Biological Activity

Current research indicates that this compound's primary biological activity is its anti-inflammatory effect, which is attributed to the inhibition of phospholipase A2 (PLA2).[2]

Anti-Inflammatory Activity

This compound has been shown to inhibit bee venom phospholipase A2 in vitro.[2] PLA2 is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from cell membranes, which is a precursor to pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting PLA2, this compound can effectively disrupt this pathway, leading to a reduction in inflammation.

Other Potential Activities

Extracts of Croton cajucara, from which this compound is isolated, have demonstrated a range of other biological activities, including anti-trypanosomal and potential antitumor effects.[3] However, further research is required to specifically attribute these activities to this compound and to understand the underlying mechanisms.

Experimental Protocols

Isolation and Purification of this compound from Croton cajucara

A general workflow for the isolation and purification of diterpenes from plant material is outlined below. Specific details for this compound would need to be optimized based on the initial extraction and chromatographic conditions.

Phospholipase A2 (PLA2) Inhibition Assay

The following is a generalized protocol for assessing the inhibition of bee venom PLA2, which can be adapted for testing this compound.

A common method involves a reaction mixture containing Tris/HCl buffer, phosphatidylcholine as the substrate, Triton X-100, CaCl2, and a pH indicator like phenol red.[4] The reaction is initiated by adding the PLA2 enzyme, and the change in absorbance is monitored to determine enzyme activity.[4] For inhibitor studies, the enzyme is pre-incubated with the inhibitor (this compound) before adding the substrate.[5]

Signaling Pathways

The anti-inflammatory effects of many natural compounds are mediated through the modulation of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[6][7][8][9][10] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.[8][9] While the direct effect of this compound on the NF-κB pathway has not yet been explicitly demonstrated, its inhibition of PLA2 suggests a potential downstream effect on this pathway.

Future Directions

This compound presents a promising scaffold for the development of novel anti-inflammatory drugs. Future research should focus on:

-

Detailed Mechanistic Studies: Elucidating the precise molecular interactions between this compound and PLA2, and investigating its effects on downstream signaling pathways such as NF-κB.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its activity and to optimize its potency and selectivity.

-

In Vivo Efficacy: Evaluating the anti-inflammatory effects of this compound in animal models of inflammatory diseases.

-

Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and potential toxicity of this compound to determine its suitability for further drug development.

-

Exploration of Other Biological Activities: Investigating the potential antitumor, antimicrobial, and other therapeutic effects of this compound.

Conclusion

This compound is a natural product with demonstrated anti-inflammatory activity through the inhibition of phospholipase A2. This technical guide has summarized the current knowledge on this compound, providing a foundation for further research and development. The unique structure and potent biological activity of this compound make it a compelling candidate for the development of new therapies for a range of inflammatory conditions.

References

- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound and isothis compound: anti-inflammatory diterpenes from Croton cajucara. | Semantic Scholar [semanticscholar.org]

- 3. Croton cajucara crude extract and isolated terpenes: activity on Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phospholipase A2 enzyme from the venom of Egyptian honey bee Apis mellifera lamarckii with anti-platelet aggregation and anti-coagulation activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abcam.com [abcam.com]

- 6. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NF-κB as a target for modulating inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Cajucarinolide: A Review of Its Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cajucarinolide is a clerodane diterpene isolated from the bark of Croton cajucara, a plant native to the Amazon region.[1][2] Emerging research has highlighted its potential as a bioactive compound with significant anti-inflammatory and potential leishmanicidal properties. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its mechanism of action, quantitative biological data, and the experimental protocols used in its investigation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Anti-inflammatory Activity

The primary reported biological activity of this compound is its anti-inflammatory effect, which is attributed to its ability to inhibit phospholipase A2 (PLA2).[1][2] PLA2 is a key enzyme in the inflammatory cascade, responsible for the hydrolysis of phospholipids to release arachidonic acid, a precursor to pro-inflammatory mediators such as prostaglandins and leukotrienes.

Quantitative Data: Phospholipase A2 Inhibition

While the inhibitory activity of this compound against bee venom phospholipase A2 has been qualitatively reported, specific quantitative data such as the half-maximal inhibitory concentration (IC50) value from the primary literature were not available in the reviewed sources.[1][2] Further studies are required to quantify the potency of this compound as a PLA2 inhibitor.

Experimental Protocol: In Vitro Phospholipase A2 Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of a compound against bee venom phospholipase A2, based on commonly used methodologies.

Objective: To determine the IC50 value of a test compound (e.g., this compound) against bee venom phospholipase A2.

Materials:

-

Bee venom phospholipase A2 (lyophilized powder)

-

Phosphatidylcholine (substrate)

-

Triton X-100

-

Bovine Serum Albumin (BSA)

-

Tris-HCl buffer (pH 8.0)

-

Calcium chloride (CaCl2)

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Solution Preparation: Prepare a stock solution of bee venom PLA2 in Tris-HCl buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot.

-

Substrate Preparation: Prepare a substrate solution of phosphatidylcholine in Tris-HCl buffer containing Triton X-100 and BSA. The solution should be sonicated to ensure a uniform suspension of micelles.

-

Assay Reaction:

-

Add Tris-HCl buffer, CaCl2 solution, and the test compound at various concentrations to the wells of a 96-well microplate.

-

Include a positive control (a known PLA2 inhibitor) and a negative control (solvent vehicle).

-

Initiate the reaction by adding the PLA2 enzyme solution to all wells.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30 minutes).

-

-

Measurement of Activity: The enzymatic activity can be measured using various methods, such as:

-

pH-stat titration: Measuring the release of fatty acids by titrating with a standard base.

-

Radiometric assay: Using a radiolabeled phospholipid substrate and measuring the release of radiolabeled fatty acid.

-

Chromogenic assay: Using a synthetic substrate that releases a colored product upon hydrolysis.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathway

The anti-inflammatory action of this compound, through the inhibition of PLA2, directly impacts the arachidonic acid pathway. By blocking the release of arachidonic acid, this compound prevents the downstream synthesis of prostaglandins and leukotrienes, which are key mediators of inflammation.

Figure 1: Inhibition of the Arachidonic Acid Pathway by this compound.

Leishmanicidal Activity

While direct studies on the leishmanicidal activity of this compound are limited, research on other clerodane diterpenes isolated from the Croton genus provides strong evidence for its potential in this area. Several studies have demonstrated the efficacy of these related compounds against Leishmania species.

Quantitative Data: Leishmanicidal Activity of Related Clerodane Diterpenes

The following table summarizes the 50% inhibitory concentration (IC50) values of clerodane diterpenes from Croton species against Leishmania amazonensis.

| Compound | Plant Source | Leishmania Species | Form | IC50 (µM) | Reference |

| Unnamed Clerodane Diterpene | Croton echioides | L. amazonensis | Promastigote | 8.3 | [3][4] |

| trans-Dehydrocrotonin (DCTN) | Croton cajucara | L. amazonensis | Promastigote | 6.30 µg/mL | [5] |

| trans-Dehydrocrotonin (DCTN) | Croton cajucara | L. amazonensis | Axenic Amastigote | 19.98 µg/mL | [5] |

| trans-Dehydrocrotonin (DCTN) | Croton cajucara | L. amazonensis | Intracellular Amastigote | 0.47 µg/mL | [5] |

Experimental Protocol: In Vitro Leishmanicidal Activity Assay (Promastigote Viability)

The following is a representative protocol for assessing the in vitro leishmanicidal activity of a compound against the promastigote form of Leishmania.

Objective: To determine the IC50 value of a test compound against Leishmania promastigotes.

Materials:

-

Leishmania species (e.g., L. amazonensis) promastigotes in logarithmic growth phase

-

Schneider's Drosophila Medium or M199 medium supplemented with fetal bovine serum (FBS)

-

Test compound (dissolved in DMSO)

-

Reference drug (e.g., Amphotericin B)

-

Resazurin sodium salt or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

96-well microplates

-

Incubator (25-26°C)

-

Microplate reader

Procedure:

-

Parasite Culture: Culture Leishmania promastigotes in appropriate medium at 25-26°C until they reach the logarithmic growth phase.

-

Assay Setup:

-

Adjust the parasite concentration to a final density of 1 x 10^6 promastigotes/mL.

-

Dispense the parasite suspension into the wells of a 96-well microplate.

-

Add serial dilutions of the test compound and the reference drug to the wells. Include a negative control (DMSO vehicle) and a control for cell viability without any treatment.

-

-

Incubation: Incubate the plates for 48-72 hours at 25-26°C.

-

Viability Assessment:

-

Add Resazurin or MTT solution to each well.

-

Incubate for an additional 4-24 hours.

-

Measure the fluorescence (for Resazurin) or absorbance (for MTT) using a microplate reader. The signal is proportional to the number of viable parasites.

-

-

Data Analysis:

-

Calculate the percentage of parasite viability for each concentration of the test compound compared to the untreated control.

-

Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

Figure 2: Workflow for an in vitro leishmanicidal activity assay.

Conclusion and Future Directions

This compound, a clerodane diterpene from Croton cajucara, demonstrates notable anti-inflammatory properties through the inhibition of phospholipase A2. While this mechanism is established, a critical need exists for quantitative data to determine its potency. Furthermore, based on the significant leishmanicidal activity of structurally related compounds from the same genus, this compound represents a promising candidate for further investigation as an antileishmanial agent.

Future research should prioritize:

-

Quantitative analysis of the inhibitory effect of this compound on various isoforms of phospholipase A2 to establish its potency and selectivity.

-

In vitro and in vivo studies to directly assess the leishmanicidal activity of this compound against different Leishmania species and to determine its efficacy in animal models.

-

Mechanism of action studies to elucidate the precise molecular interactions of this compound with its targets and to explore other potential signaling pathways involved in its biological activities.

-

Toxicology and pharmacokinetic studies to evaluate the safety profile and bioavailability of this compound, which are crucial for its potential development as a therapeutic agent.

The information compiled in this technical guide underscores the therapeutic potential of this compound and provides a solid foundation for future research aimed at harnessing its pharmacological properties for the development of novel anti-inflammatory and antileishmanial drugs.

References

- 1. This compound and isothis compound: anti-inflammatory diterpenes from Croton cajucara. | Semantic Scholar [semanticscholar.org]

- 2. This compound and isothis compound: anti-inflammatory diterpenes from Croton cajucara - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antileishmanial activity of neo-clerodane diterpenes from Croton echioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Antileishmanial activity and trypanothione reductase effects of terpenes from the Amazonian species Croton cajucara Benth (Euphorbiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

Cajucarinolide: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cajucarinolide, a clerodane diterpene isolated from the bark of Croton cajucara, presents a promising scaffold for the development of novel therapeutic agents. This technical guide synthesizes the available scientific information on this compound, focusing on its potential therapeutic applications, particularly in the realm of anti-inflammatory and leishmanicidal treatments. While direct quantitative data for this compound is limited in publicly accessible literature, this document provides a comprehensive overview of its known biological activities, putative mechanisms of action, and detailed experimental protocols based on established methodologies for analogous compounds. The information is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this natural product.

Introduction

Croton cajucara Benth., a plant native to the Brazilian Amazon, has a rich history in traditional medicine for treating a variety of ailments, including gastrointestinal disorders, diabetes, and inflammatory conditions.[1][2] Phytochemical investigations of this plant have led to the isolation of several bioactive compounds, prominent among them being clerodane diterpenes.[3][4] this compound and its isomer, isothis compound, were first isolated from the cortices of Croton cajucara and identified as possessing anti-inflammatory properties.[5] This guide provides an in-depth look at the therapeutic potential of this compound, summarizing the current state of knowledge and providing a framework for future research and development.

Therapeutic Applications

Anti-Inflammatory Activity

The primary therapeutic application of this compound investigated to date is its anti-inflammatory activity. The initial discovery highlighted its ability to inhibit bee venom phospholipase A2 (PLA2) in vitro, a key enzyme in the inflammatory cascade.[5] Inhibition of PLA2 disrupts the release of arachidonic acid from cell membranes, thereby preventing its conversion into pro-inflammatory mediators such as prostaglandins and leukotrienes.

Table 1: Summary of Known and Potential Anti-Inflammatory Activities of this compound and Related Compounds

| Compound/Extract | Biological Activity | Putative Mechanism of Action | Reference |

| This compound | Anti-inflammatory | Inhibition of phospholipase A2 | [5] |

| Essential oil of C. cajucara | Anti-inflammatory, Antinociceptive | Cyclooxygenase (COX) inhibition | [7] |

| trans-dehydrocrotonin (C. cajucara) | Anti-inflammatory, Antinociceptive | Not fully elucidated | [3][7][10] |

| Aqueous extract of C. cajucara | Anti-inflammatory | Not fully elucidated | |

| Clerodane diterpenes (general) | Anti-inflammatory, Cytotoxic | Various, including NF-κB pathway modulation | [4][6][11] |

Leishmanicidal Potential

Clerodane diterpenes isolated from other Croton species have demonstrated promising leishmanicidal activity.[11] For example, a clerodane diterpene from Croton echioides was found to be the most active compound against promastigote forms of Leishmania amazonensis, with an IC50 value of 8.3 µM.[11] Although the leishmanicidal activity of this compound has not been specifically reported, its structural similarity to other active clerodane diterpenes suggests it may be a viable candidate for investigation as an antileishmanial agent. Furthermore, a linalool-rich essential oil from Croton cajucara has shown potent leishmanicidal effects, indicating that the plant produces compounds effective against Leishmania parasites.[10]

Table 2: Leishmanicidal Activity of Related Compounds

| Compound/Source | Target Organism | IC50 Value | Reference |

| Clerodane diterpene from C. echioides | L. amazonensis (promastigotes) | 8.3 µM | [11] |

| Linalool-rich essential oil from C. cajucara | L. amazonensis (promastigotes & amastigotes) | Not specified | [10] |

Mechanism of Action: Signaling Pathways

The precise signaling pathways modulated by this compound have not been elucidated. However, based on its known inhibition of phospholipase A2 and the mechanisms of other anti-inflammatory compounds, a putative mechanism can be proposed.

By inhibiting PLA2, this compound would block the production of arachidonic acid, a key precursor for pro-inflammatory eicosanoids. This would lead to a downstream reduction in the synthesis of prostaglandins and leukotrienes, thereby mitigating the inflammatory response. Further research is required to confirm this pathway and to investigate potential effects on other inflammatory signaling cascades, such as the NF-κB pathway, which is a known target for other clerodane diterpenes.

Experimental Protocols

The following are detailed, generalized protocols for key experiments to evaluate the therapeutic potential of this compound. These are based on standard methodologies and should be optimized for specific laboratory conditions.

In Vitro Anti-Inflammatory Assay: Phospholipase A2 (PLA2) Inhibition

This protocol is designed to quantify the inhibitory effect of this compound on PLA2 activity.

Methodology:

-

Reagent Preparation: Prepare solutions of bee venom PLA2, a suitable phospholipid substrate (e.g., phosphatidylcholine), and various concentrations of this compound in an appropriate buffer.

-

Incubation: Pre-incubate the PLA2 enzyme with different concentrations of this compound (or vehicle control) for a specified time at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the phospholipid substrate to the enzyme-inhibitor mixture.

-

Reaction Termination: After a defined incubation period, terminate the reaction by adding a stopping solution (e.g., a solution containing a chelating agent like EDTA).

-

Quantification: Measure the amount of free fatty acid released using a suitable detection method, such as a colorimetric or fluorometric assay kit.

-

Data Analysis: Calculate the percentage of PLA2 inhibition for each this compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema

This is a standard model for evaluating the in vivo efficacy of acute anti-inflammatory agents.

Methodology:

-

Animal Acclimatization: Acclimatize male Wistar rats to the laboratory conditions for at least one week.

-

Drug Administration: Administer this compound at various doses (e.g., 10, 30, 100 mg/kg) orally or intraperitoneally. A vehicle control group and a positive control group (e.g., indomethacin) should be included.

-

Induction of Inflammation: One hour after drug administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.

In Vitro Leishmanicidal Assay

This protocol is for determining the activity of this compound against Leishmania promastigotes.

Methodology:

-

Parasite Culture: Culture Leishmania promastigotes (e.g., L. amazonensis) in appropriate culture medium until they reach the logarithmic growth phase.

-